molecular formula C21H35BO4 B14726312 (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane CAS No. 6771-34-2

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane

Cat. No.: B14726312
CAS No.: 6771-34-2
M. Wt: 362.3 g/mol
InChI Key: RHGZNNOBMYWNIZ-AFYPPJMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[108002,904,8013,18]icosane is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The key steps may include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel complexes.

    Introduction of the Boron Atom: The boron atom can be incorporated using boron-containing reagents like boronic acids or boron trifluoride.

    Functional Group Modifications: The ethoxy and hydroxy groups are introduced through nucleophilic substitution or addition reactions, using reagents like ethyl alcohol and hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the boron atom or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing compounds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential as a drug delivery agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane involves its interaction with molecular targets through its boron atom and functional groups. The boron atom can form stable complexes with various biomolecules, while the hydroxy and ethoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane is unique due to its incorporation of a boron atom into a pentacyclic structure, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6771-34-2

Molecular Formula

C21H35BO4

Molecular Weight

362.3 g/mol

IUPAC Name

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane

InChI

InChI=1S/C21H35BO4/c1-4-24-14-7-9-20(2)13(11-14)5-6-15-16(20)8-10-21(3)17(15)12-18-19(21)26-22(23)25-18/h13-19,23H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

RHGZNNOBMYWNIZ-AFYPPJMBSA-N

Isomeric SMILES

B1(O[C@H]2C[C@H]3[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC[C@@]3([C@H]2O1)C)C)OCC)O

Canonical SMILES

B1(OC2CC3C4CCC5CC(CCC5(C4CCC3(C2O1)C)C)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.